molecular formula C23H27NO4 B5063361 Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5063361
M. Wt: 381.5 g/mol
InChI Key: VAXDNBUBOMOOGK-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

The synthesis of Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

Biological Activity

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various biochemical pathways by binding to enzymes or receptors involved in critical physiological processes.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It could act as a modulator of receptors associated with inflammatory responses and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that it effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

The compound has shown promising antioxidant activity , which can protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. This suggests its potential use in developing anti-inflammatory therapies for conditions such as arthritis and other inflammatory diseases.

Structure–Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the relationship between the chemical structure of this compound and its biological activity. These studies indicate that modifications to the methoxy group can significantly alter the compound's potency against various biological targets .

Compound ModificationBiological ActivityReference
Methoxy Group AlterationIncreased antimicrobial activity
Substitution on Phenyl RingEnhanced antioxidant properties
Structural VariantsVaried anti-inflammatory effects

Pharmacokinetic Properties

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications. The compound's bioavailability was assessed in animal models showing promising results .

Properties

IUPAC Name

cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-14-20(23(26)28-17-6-3-4-7-17)21(15-10-12-16(27-2)13-11-15)22-18(24-14)8-5-9-19(22)25/h10-13,17,21,24H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXDNBUBOMOOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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